Glycinamide, L-arginyl-L-prolyl-
Description
Contextualization within Peptide Chemistry and Biology Research
Glycinamide (B1583983), L-arginyl-L-prolyl- is a tripeptide, which is a short chain composed of three amino acids linked by peptide bonds. nih.govncert.nic.in Peptides are fundamental to biological systems, playing crucial roles as signaling molecules, hormones, and neurotransmitters, and also serving as building blocks for larger protein structures. ncert.nic.in The specific sequence of amino acids in a peptide dictates its unique three-dimensional structure and, consequently, its biological function.
The synthesis of such peptides in a laboratory setting is a well-established practice in organic chemistry, typically involving a step-by-step process of coupling amino acids together while using protecting groups to prevent unwanted side reactions. prepchem.com A general approach to synthesizing a tripeptide like Glycinamide, L-arginyl-L-prolyl- would involve the sequential addition of the amino acids, followed by the deprotection of any protecting groups to yield the final, active peptide.
Overview of Foundational Academic Inquiries concerning Glycinamide, L-arginyl-L-prolyl-
While extensive, detailed academic studies specifically focused on Glycinamide, L-arginyl-L-prolyl- are not widely found in prominent research literature, its availability from various chemical suppliers for research purposes suggests its use in specific, targeted investigations. evitachem.com Foundational inquiries into peptides often begin with their synthesis and characterization. The synthesis of a related, longer peptide, L-Leucyl-L-arginyl-L-prolyl-glycinamide, has been documented, providing a methodological framework that could be adapted for the synthesis of the tripeptide . prepchem.com This process typically involves the use of protecting groups like benzyloxycarbonyl to control the peptide bond formation, followed by a final deprotection step. prepchem.com
Research into similar tripeptide sequences provides insight into the potential areas of investigation for Glycinamide, L-arginyl-L-prolyl-. For instance, studies on the Gly-Pro-Arg sequence have shown its importance in the stability of the collagen triple-helix. nih.gov Specifically, the Gly-Pro-Arg triplet was found to be as stabilizing as the common Gly-Pro-Hyp triplet in a collagen-like peptide, highlighting the significant role of arginine in this context. nih.gov However, it was also noted that multiple repeats of this sequence could be destabilizing due to charge repulsion. nih.gov
Furthermore, research into other proline-containing tripeptides, such as L-prolyl-L-leucyl-glycinamide (MIF-I), has explored their effects on neurotransmitter-receptor interactions, suggesting potential neurological activities for such small peptides. nih.gov These studies on related compounds form a basis for hypothesizing the potential biochemical and physiological roles of Glycinamide, L-arginyl-L-prolyl-.
Scope and Research Significance of Glycinamide, L-arginyl-L-prolyl- Studies
The research significance of Glycinamide, L-arginyl-L-prolyl- likely stems from its potential to interact with various biological targets, a property inferred from its constituent amino acids and its structural similarity to other bioactive peptides. The presence of the Arg-Pro sequence is of particular interest. For example, a radioimmunoassay against the C-terminal Arg-Pro-NH2 sequence was used to isolate a neuropeptide from sea anemones, indicating that this motif can be a target for specific molecular recognition. nih.gov
The study of such small peptides contributes to a broader understanding of peptide-protein interactions, which are central to many biological processes. The specific conformation and charge distribution of Glycinamide, L-arginyl-L-prolyl- could allow it to bind to specific enzymes, receptors, or other proteins, thereby modulating their activity. The commercial availability of this tripeptide suggests its use as a tool in biochemical and pharmacological research, potentially as a competitive inhibitor, a substrate for enzymatic assays, or as a starting point for the development of more complex peptide-based molecules. evitachem.com
While direct, extensive research on this specific tripeptide is not abundant in the public domain, the foundational knowledge of its constituent amino acids and the research on related peptides provide a solid framework for its potential applications in scientific inquiry. Future studies may further elucidate the specific biological roles and therapeutic potential of Glycinamide, L-arginyl-L-prolyl-.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52699-98-6 |
|---|---|
Molecular Formula |
C13H25N7O3 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N7O3/c14-8(3-1-5-18-13(16)17)12(23)20-6-2-4-9(20)11(22)19-7-10(15)21/h8-9H,1-7,14H2,(H2,15,21)(H,19,22)(H4,16,17,18)/t8-,9-/m0/s1 |
InChI Key |
ZHHVGVJRMITVNH-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Glycinamide, L Arginyl L Prolyl in Research
Advanced Chemical Synthesis Approaches for Glycinamide (B1583983), L-arginyl-L-prolyl-
Modern peptide synthesis has moved beyond traditional methods, incorporating advanced strategies to improve efficiency, purity, and yield. For a tripeptide like Glycinamide, L-arginyl-L-prolyl-, these approaches aim to address challenges such as the steric hindrance of proline and the reactive guanidinium (B1211019) group of arginine.
One advanced strategy is the Group-Assisted Purification (GAP) chemistry for solution-phase synthesis, which avoids traditional chromatography and recrystallization. nih.gov In this method, a purification-assisting auxiliary group is attached to the peptide, rendering the crude product easily separable by washing with specific solvents. nih.gov This approach reduces the use of silica (B1680970) gels and energy, making it an environmentally benign option for producing peptides like Arg-Pro-Gly-NH2. nih.gov Another advanced approach involves the use of innovative coupling reagents and linker strategies in solid-phase synthesis to minimize side reactions and facilitate the cleavage of the final product from the resin support. lsu.edu
Solid-Phase Peptide Synthesis (SPPS) Optimizations for Glycinamide, L-arginyl-L-prolyl-
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a cornerstone of peptide chemistry. lsu.edu The synthesis of an arginine- and proline-containing peptide like Arg-Pro-Gly-NH2 on a solid support presents specific challenges that necessitate optimization.
A key challenge is the presence of the guanidinium group in arginine, which requires robust protection strategies to prevent side reactions. Furthermore, anchoring arginine to a solid support can be complex, often requiring a supplementary linker. nih.gov An optimized method involves building the guanidine (B92328) group directly on a Rink amide resin. This strategy includes the addition of an isothiocyanate derivative of ornithine to the resin's amino group, followed by S-methylation and guanidinylation, which generates the arginine residue as part of the cleavage process. nih.gov
The proline residue can lead to slower coupling kinetics and the potential for diketopiperazine formation, especially at the dipeptide stage (Pro-Gly). Optimizations include using high-temperature and automated flow reactors, which have been shown to overcome many of the traditional limitations of SPPS, allowing for the efficient synthesis of longer and more complex peptides. youtube.com
Table 1: Key Considerations and Optimizations in SPPS of Arg-Pro-Gly-NH2
| Challenge | Optimization Strategy | Rationale |
|---|---|---|
| Arginine Side Chain Reactivity | Use of multi-protecting groups (e.g., Pbf, Pmc) | Prevents side reactions at the guanidinium group during coupling steps. |
| Arginine Anchoring to Resin | Side-chain anchoring approach; building the guanidine group on the resin | Avoids the need for complex linkers and allows for C-terminal modification. nih.gov |
| Proline-induced steric hindrance | Use of stronger coupling reagents (e.g., HATU, HCTU); elevated temperatures | Overcomes slow reaction kinetics associated with the secondary amine of proline. |
| Diketopiperazine Formation | Immediate coupling of the third amino acid (Arginine) after the formation of the Pro-Gly dipeptide | Minimizes the intramolecular cyclization that leads to the undesired side product. |
Solution-Phase Synthesis Techniques and Their Application to Glycinamide, L-arginyl-L-prolyl-
While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for large-scale production and for specific peptide sequences. youtube.com The synthesis of Glycinamide, L-arginyl-L-prolyl- hydrochloride has been documented using solution-phase methods. prepchem.com
A typical route involves the sequential coupling of protected amino acids in a suitable solvent. For instance, the synthesis can start with glycinamide, to which protected L-proline is coupled, followed by the coupling of protected L-arginine. A key step in this process is the use of protecting groups, such as the benzyloxycarbonyl (Cbz) group for the Nα-amino group. prepchem.comprepchem.com The final deprotection step is often achieved through catalytic hydrogenation. For example, Nα-benzyloxycarbonyl-L-arginyl-L-prolyl-glycinamide hydrochloride can be dissolved in methanol (B129727) and treated with hydrogen gas in the presence of a palladium-on-carbon catalyst to yield the final tripeptide amide hydrochloride. prepchem.com
The principal reaction in solution-phase synthesis is the acylation of an amino group by a carboxyl group, which requires overcoming a thermodynamic barrier that favors hydrolysis. ekb.eg This is achieved by activating the carboxyl group, typically with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com
Chemoenzymatic Synthesis Strategies for Glycinamide, L-arginyl-L-prolyl- and its Analogues
Chemoenzymatic peptide synthesis (CEPS) combines the stereoselectivity of enzymes with the versatility of chemical synthesis. nih.gov This approach is considered a clean and mild procedure, avoiding the harsh conditions and extensive protection-deprotection steps of purely chemical methods. nih.govnih.gov Hydrolases, such as papain, are often used to catalyze the formation of peptide bonds. nih.gov
Research has shown that di- and tri-peptide ethyl esters can be polymerized by papain. rsc.orgrsc.org For a sequence like Arg-Pro-Gly-NH2, a strategy could involve the enzymatic ligation of peptide fragments. For example, a protected Arg-Pro dipeptide ester could be enzymatically coupled to glycinamide. The success of papain-catalyzed polymerization is highly dependent on the amino acid residues, with glycine (B1666218) units often being key for enzyme recognition. rsc.org While the direct enzymatic synthesis of Glycinamide, L-arginyl-L-prolyl- is not extensively detailed, the synthesis of similar tripeptide motifs like GlyProGly-OEt and ValProGly-OEt demonstrates the feasibility of this approach. rsc.orgrsc.org
Table 2: Enzymes Used in Chemoenzymatic Peptide Synthesis
| Enzyme Class | Examples | Role in Synthesis |
|---|---|---|
| Cysteine Proteases | Papain, Bromelain | Catalyze peptide bond formation, often with broad substrate specificity. nih.gov |
| Serine Proteases | Trypsin, α-Chymotrypsin, Subtilisin | Form reactive acyl-enzyme intermediates for acyl transfer to an amino component. nih.gov |
| Esterases | Lipase | Can be used for peptide synthesis in non-aqueous environments. nih.gov |
Synthesis of Modified Glycinamide, L-arginyl-L-prolyl- Analogues for Structure-Activity Relationship (SAR) Studies
To investigate structure-activity relationships, researchers synthesize analogues of a lead peptide by modifying its amino acid residues. For Glycinamide, L-arginyl-L-prolyl-, modifications can be introduced at any of the three positions or at the C-terminus.
A key target for modification is the arginine residue. Due to its guanidine group, arginine significantly increases the hydrophilicity of peptides. nih.gov To create analogues with increased lipophilicity, which may affect membrane permeability, the arginine side chain can be masked with lipophilic, enzyme-sensitive groups. nih.gov For instance, novel arginine building blocks with alkoxycarbonyl groups protecting the guanidine moiety have been developed for use in SPPS. nih.govmdpi.com These modified building blocks can be incorporated into the synthesis of an Arg-Pro-Gly-NH2 analogue.
Furthermore, a strategy for generating differentially substituted arginine derivatives from a single precursor on a solid support has been developed. nih.gov This allows for the creation of analogues such as Nω-methyl- and Nω-ethylarginine-containing peptides, which can be used to probe the importance of the specific hydrogen-bonding capabilities of the guanidinium group. nih.gov
Isotopic Labeling Methodologies for Glycinamide, L-arginyl-L-prolyl- in Mechanistic Investigations
Isotopic labeling is a powerful tool for tracking the fate of molecules in biological systems and for elucidating enzyme mechanisms. nih.gov Glycinamide, L-arginyl-L-prolyl- can be synthesized with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) incorporated into specific atomic positions.
The synthesis would follow standard peptide synthesis routes (either solid-phase or solution-phase), but would start with one or more isotopically labeled amino acids. For example, to study the metabolic stability of the peptide, ¹³C- or ¹⁵N-labeled arginine, proline, or glycine could be used. The choice and position of the isotopic label are critical, as they can sometimes influence the kinetics of enzymatic reactions, an observation known as the kinetic isotope effect. nih.gov
For mechanistic studies of proteases that might cleave this tripeptide, a common strategy is to label the carbonyl carbon of one of the peptide bonds (e.g., between Arg and Pro, or Pro and Gly) with ¹³C. This allows for the use of NMR spectroscopy to monitor the cleavage event and identify the specific bond being broken. The synthesis of such labeled peptides requires careful planning to ensure the labeled atom is incorporated at the desired position without scrambling.
Structural and Conformational Research of Glycinamide, L Arginyl L Prolyl
Advanced Spectroscopic Characterization of Glycinamide (B1583983), L-arginyl-L-prolyl- Conformation in Solution
Spectroscopic methods are indispensable for probing the average conformations and local electronic environments of peptides in solution. These techniques provide critical data that can be used to build and validate structural models.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. For Glycinamide, L-arginyl-L-prolyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed conformational insights.
1D ¹H NMR spectra provide initial information on the number and chemical environment of protons in the molecule. Key observable parameters for Glycinamide, L-arginyl-L-prolyl- would include chemical shifts (δ), which are sensitive to the local electronic structure and folding, and scalar coupling constants (J-couplings), particularly ³J(HNHα), which provides information about the backbone dihedral angle φ.
2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for a complete analysis.
COSY and TOCSY would be used to assign specific proton signals to each amino acid residue (Arginine, Proline, and the C-terminal Glycinamide) by identifying through-bond scalar couplings.
NOESY is particularly crucial for conformational analysis as it detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing critical distance constraints for structure calculation. For this tripeptide, key NOEs would be sought between adjacent residues (e.g., between the α-proton of Arginine and the δ-protons of Proline) and within residues to define side-chain and backbone conformations.
¹³C and ¹⁵N NMR spectroscopy could provide further detail, with chemical shifts of backbone and side-chain carbons and nitrogens also being highly sensitive to the peptide's conformation.
Table 1: Representative NMR Parameters for Peptide Conformational Analysis This table illustrates the type of data that would be collected for Glycinamide, L-arginyl-L-prolyl-. Note: These are representative values and not experimental data for this specific molecule.
| Parameter | Residue | Typical Information Gained |
| ¹H Chemical Shift (ppm) | Arg, Pro, Gly | Local electronic environment, secondary structure propensity |
| ³J(HNHα) (Hz) | Arg, Gly | Dihedral angle φ constraint |
| NOE (Nuclear Overhauser Effect) | Inter-residue | Proximity between atoms, defining the peptide's fold |
| ¹³C Chemical Shift (ppm) | Arg, Pro, Gly | Backbone dihedral angles (φ, ψ) and secondary structure |
Circular Dichroism (CD) Spectroscopy in Glycinamide, L-arginyl-L-prolyl- Structural Elucidation
The resulting CD spectrum provides a signature of the peptide's secondary structure:
α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-sheets display a negative band around 218 nm and a positive band near 195 nm.
Turns and random coils have a strong negative band near 200 nm.
For a short and flexible peptide like Glycinamide, L-arginyl-L-prolyl-, the CD spectrum would likely indicate a predominantly random coil or turn-like structure, characterized by a minimum below 200 nm. The presence of the rigid Proline residue often induces turns in peptide chains. The specific shape and intensity of the CD spectrum would provide an estimate of the relative populations of different conformational states.
Vibrational Spectroscopy (IR, Raman) Applied to Glycinamide, L-arginyl-L-prolyl-
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific vibrational bands, particularly the Amide bands, are sensitive to the peptide backbone conformation and hydrogen bonding patterns.
Amide I band (1600-1700 cm⁻¹): Arising mainly from the C=O stretching vibration of the peptide bond, this is the most conformationally sensitive band. Its frequency can distinguish between α-helices, β-sheets, and disordered structures.
Amide II band (1500-1600 cm⁻¹): Results from N-H in-plane bending and C-N stretching.
Amide III band (1200-1300 cm⁻¹): A complex mix of vibrations, also sensitive to conformation.
For Glycinamide, L-arginyl-L-prolyl-, analysis of the Amide I band shape and position in its Fourier-transform infrared (FTIR) or Raman spectrum would reveal information about the conformational ensemble in solution. For instance, a main peak around 1645 cm⁻¹ would suggest a disordered or random coil state, while components at higher or lower frequencies could indicate the presence of turn-like structures.
Computational Approaches to Glycinamide, L-arginyl-L-prolyl- Conformational Dynamics
Computational methods complement experimental data by providing a dynamic, atom-level view of the peptide's conformational landscape and energetics.
Molecular Dynamics Simulations of Glycinamide, L-arginyl-L-prolyl-
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For Glycinamide, L-arginyl-L-prolyl-, an MD simulation would be set up by placing the peptide in a simulation box filled with explicit water molecules and counter-ions to neutralize the charge of the Arginine residue.
The simulation would solve Newton's equations of motion for the system, governed by a force field (e.g., CHARMM, AMBER) that approximates the potential energy of the atoms. By running the simulation for a sufficient time (nanoseconds to microseconds), one can observe the dynamic behavior of the peptide, including:
The range of accessible conformations.
The formation and breaking of transient intramolecular hydrogen bonds.
The interaction of the peptide with surrounding water molecules.
The relative stability of different conformational states.
Analysis of the MD trajectory would yield Ramachandran plots showing the distribution of backbone φ and ψ angles, root-mean-square deviation (RMSD) to track structural stability, and clustering analysis to identify the most populated conformational families.
Table 2: Key Outputs from a Molecular Dynamics Simulation of a Tripeptide This table illustrates the type of data that would be generated from an MD simulation of Glycinamide, L-arginyl-L-prolyl-.
| Analysis Type | Description | Insights Gained |
| RMSD vs. Time | Measures the average deviation of atomic positions from a reference structure over time. | Assesses simulation equilibration and overall structural stability. |
| Ramachandran Plot | Plots the backbone dihedral angles (φ, ψ) for each residue over the course of the simulation. | Reveals the preferred secondary structure and conformational flexibility. |
| Cluster Analysis | Groups similar conformations from the trajectory together. | Identifies the most representative and populated structures in the ensemble. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds within the peptide and with water. | Details the specific interactions that stabilize certain conformations. |
Quantum Chemical Calculations for Glycinamide, L-arginyl-L-prolyl- Structure
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide a highly accurate description of molecular structure and energetics. nih.gov While computationally expensive for large systems, QC methods are well-suited for analyzing smaller peptides like Glycinamide, L-arginyl-L-prolyl-.
These calculations can be used to:
Optimize the geometry of various possible conformations to find their minimum energy structures.
Calculate the relative energies between different conformers (e.g., different turn types, extended structures) with high accuracy, helping to identify the most stable forms. nih.gov
Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be directly compared with experimental data to validate the computed structures.
By combining the dynamic insights from MD simulations with the energetic accuracy of QC calculations, researchers can build a comprehensive and reliable model of the structural preferences of Glycinamide, L-arginyl-L-prolyl-.
Biological Activities and Molecular Mechanisms of Action of Glycinamide, L Arginyl L Prolyl
Enzyme Modulation by Glycinamide (B1583983), L-arginyl-L-prolyl-
Target Enzyme Identification and Validation in Glycinamide, L-arginyl-L-prolyl- Research
Current scientific literature does not identify specific enzymes that are directly targeted by the isolated tripeptide Glycinamide, L-arginyl-L-prolyl-. Research has predominantly focused on larger molecules that contain this sequence. For instance, this tripeptide forms the C-terminal end of Gonadotropin-Releasing Hormone (GnRH) and its synthetic analogues, such as Triptorelin and Nafarelin. nps.org.augoogle.comnih.govfda.govpfizer.com The biological activity of these larger molecules is attributed to their binding to and activation of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor, rather than direct interaction with a specific enzyme. nih.gov
The primary mechanism of action for these larger GnRH analogues involves their agonistic effect on the GnRH receptor located on pituitary gonadotroph cells. nps.org.aunih.gov This interaction initiates a cascade of intracellular events. Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. nps.org.aufda.gov However, continuous administration leads to the downregulation of GnRH receptors, ultimately suppressing the secretion of these gonadotropins. nps.org.aufda.gov This paradoxical effect is the basis for their therapeutic use.
It is crucial to note that these actions are characteristic of the entire decapeptide structure of GnRH analogues. There is no evidence to suggest that the C-terminal tripeptide, Glycinamide, L-arginyl-L-prolyl-, possesses these activities in isolation.
Intracellular Signaling Cascades Affected by Glycinamide, L-arginyl-L-prolyl-
The influence of Glycinamide, L-arginyl-L-prolyl- on intracellular signaling is understood through its role within the larger GnRH molecule.
Second Messenger System Modulation (e.g., cAMP, Ca2+)
The activation of the GnRH receptor by its ligands, which contain the L-arginyl-L-prolyl-glycinamide sequence, is known to modulate second messenger systems. The GnRH receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C. This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C. There is currently no data available to indicate that the isolated tripeptide can independently modulate these second messenger systems.
Protein Kinase and Phosphatase Pathway Perturbations
Following the modulation of second messengers, downstream protein kinase pathways are affected. The increase in intracellular calcium and activation of diacylglycerol leads to the activation of various protein kinases, including members of the protein kinase C (PKC) family and calcium/calmodulin-dependent protein kinases (CaM kinases). These kinases then phosphorylate a variety of intracellular proteins, leading to the cellular responses of LH and FSH synthesis and release. The specific impact of the isolated tripeptide on these pathways has not been documented.
Gene Expression and Protein Synthesis Regulation by Glycinamide, L-arginyl-L-prolyl-
The signaling cascades initiated by GnRH receptor activation ultimately lead to changes in gene expression and protein synthesis, specifically the synthesis of the α- and β-subunits of LH and FSH. This is a complex process involving the activation of various transcription factors. Again, this regulation is a function of the entire GnRH molecule's interaction with its receptor, and there is no scientific basis to attribute these regulatory functions to the C-terminal tripeptide alone.
Cellular Responses Elicited by Glycinamide, L-arginyl-L-prolyl- in In Vitro Models
Cell Proliferation and Differentiation Studies
There is a lack of in vitro studies investigating the direct effects of Glycinamide, L-arginyl-L-prolyl- on cell proliferation and differentiation. The cellular effects observed, such as the initial stimulation and subsequent suppression of gonadotroph function, are in response to the complete GnRH analogue peptides. nps.org.aufda.gov
The table below summarizes the key molecular entities and their roles as discussed in the context of the larger molecules containing the Glycinamide, L-arginyl-L-prolyl- sequence.
| Compound/Protein | Role |
| Gonadotropin-Releasing Hormone (GnRH) | A decapeptide hormone that regulates the release of LH and FSH from the pituitary gland. nps.org.augoogle.comfda.gov |
| Triptorelin | A synthetic analogue of GnRH that acts as a potent agonist at the GnRH receptor. nps.org.aunih.gov |
| Nafarelin | A synthetic analogue of GnRH used to suppress gonadal steroidogenesis. google.comfda.govpfizer.com |
| Luteinizing Hormone (LH) | A gonadotropic hormone released from the pituitary gland that stimulates steroid production in the gonads. nps.org.aufda.gov |
| Follicle-Stimulating Hormone (FSH) | A gonadotropic hormone released from the pituitary gland that is crucial for gamete maturation. nps.org.aufda.gov |
| Gonadotropin-Releasing Hormone Receptor (GnRH-R) | A G-protein coupled receptor on pituitary gonadotrophs that binds GnRH and its analogues. nih.gov |
Cell Migration and Adhesion Effects
There is currently no available scientific evidence to suggest that Glycinamide, L-arginyl-L-prolyl- as an independent molecule has any effect on cell migration or adhesion. Studies on the larger parent molecule, Triptorelin, have explored its impact on cancer cell metastasis, which involves processes of cell migration and adhesion. purerawz.co However, these findings are related to the complex interactions of the full decapeptide with GnRH receptors on cancer cells and cannot be attributed to the L-arginyl-L-prolyl-glycinamide sequence alone. purerawz.co
Apoptosis and Necrosis Pathways in Response to Glycinamide, L-arginyl-L-prolyl-
Specific studies on the role of isolated Glycinamide, L-arginyl-L-prolyl- in modulating apoptosis or necrosis pathways are absent from the current body of scientific research. The broader class of GnRH agonists, including Triptorelin, has been investigated for its potential to induce apoptosis in certain cancer cell lines as part of its therapeutic effect in hormone-dependent cancers. purerawz.co For instance, GnRH agonists are suggested to have an anti-proliferative effect and may promote apoptosis in ovarian cancer cells. purerawz.co It is important to reiterate that this is a function of the entire GnRH agonist molecule and its interaction with cellular receptors, and there is no data to suggest that the C-terminal tripeptide possesses these capabilities independently.
Pharmacological Research on Glycinamide, L Arginyl L Prolyl in Experimental Models
Pharmacodynamic Characterization of Glycinamide (B1583983), L-arginyl-L-prolyl- in Animal Models
A thorough search of scientific databases and literature reveals no specific studies detailing the pharmacodynamic properties of Glycinamide, L-arginyl-L-prolyl- in animal models. Consequently, information regarding its dose-response relationships in preclinical efficacy models and target engagement or receptor occupancy is not available.
Dose-Response Relationships in Preclinical Efficacy Models
There are no published preclinical studies that have established a dose-response relationship for Glycinamide, L-arginyl-L-prolyl- for any therapeutic endpoint.
Target Engagement and Receptor Occupancy Studies
Information regarding the specific molecular targets of Glycinamide, L-arginyl-L-prolyl- is not documented. As such, there are no available receptor occupancy studies that would elucidate its binding affinity and engagement with any particular receptor.
It is noteworthy that the sequence L-arginyl-L-prolyl-glycinamide constitutes the C-terminal fragment of the synthetic decapeptide Triptorelin, a potent gonadotropin-releasing hormone (GnRH) agonist. nih.gov The pharmacological actions of Triptorelin are well-characterized and are attributed to its activity at the GnRH receptor. nih.gov However, the pharmacological activity of the isolated tripeptide fragment has not been independently reported.
Pharmacokinetic Characterization of Glycinamide, L-arginyl-L-prolyl- in Experimental Systems
Similarly, the pharmacokinetic profile of Glycinamide, L-arginyl-L-prolyl- has not been a subject of published research. Data on its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability and clearance rates, are absent from the scientific literature.
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Animal Models
No studies detailing the ADME properties of Glycinamide, L-arginyl-L-prolyl- in any experimental animal models have been identified.
Bioavailability and Clearance Rate Determinations
Due to the lack of preclinical pharmacokinetic studies, the bioavailability and clearance rate of Glycinamide, L-arginyl-L-prolyl- remain undetermined.
Metabolite Identification and Metabolic Pathways of Glycinamide, L-arginyl-L-prolyl-
There is no information available on the metabolites of Glycinamide, L-arginyl-L-prolyl- or the metabolic pathways involved in its breakdown.
Structure Activity Relationship Sar Studies of Glycinamide, L Arginyl L Prolyl Analogues
Rational Design of Glycinamide (B1583983), L-arginyl-L-prolyl- Mimetics and Derivatives
The rational design of mimetics and derivatives of Glycinamide, L-arginyl-L-prolyl- is a strategic approach to developing new compounds with improved pharmacological profiles. This process often begins with understanding the conformational and electronic properties of the parent peptide. Computational modeling and structural biology techniques can be employed to predict how modifications to the peptide backbone or side chains will affect its interaction with biological targets. acs.org
One common strategy is the creation of peptidomimetics, which are molecules that mimic the essential structural features of the parent peptide but have improved stability and oral bioavailability. This can involve replacing peptide bonds with more stable isosteres or incorporating non-natural amino acids to confer specific conformational constraints. For instance, the replacement of a peptide bond with a 1,2,3-triazole moiety is a known strategy in the design of peptide analogues. mdpi.com
The design process for derivatives may also involve the addition of functional groups to enhance properties such as membrane permeability or resistance to enzymatic degradation. For example, the addition of a fatty acid chain to a peptide can increase its half-life in the body. The design of such derivatives is guided by the desire to maintain or improve the affinity for the target receptor while enhancing drug-like properties.
A hypothetical design strategy for Glycinamide, L-arginyl-L-prolyl- mimetics could involve the following steps:
Conformational Analysis: Determine the preferred three-dimensional structure of the parent peptide through techniques like NMR spectroscopy or computational modeling.
Pharmacophore Identification: Identify the key functional groups (e.g., the guanidinium (B1211019) group of arginine, the pyrrolidine (B122466) ring of proline, and the C-terminal amide) responsible for biological activity.
Scaffold Hopping: Design novel molecular scaffolds that present the identified pharmacophoric elements in the correct spatial orientation.
Synthesis and Biological Evaluation: Synthesize the designed mimetics and derivatives and test their biological activity to validate the design principles.
Table 1: Hypothetical Design of Glycinamide, L-arginyl-L-prolyl- Mimetics
| Analogue ID | Modification | Design Rationale | Predicted Outcome |
|---|---|---|---|
| RPG-M1 | Replacement of the Arg-Pro peptide bond with a stable isostere | Enhance resistance to peptidases | Increased biological half-life |
| RPG-M2 | Introduction of a non-natural amino acid in place of Proline | Induce a specific turn conformation | Improved receptor binding affinity |
| RPG-D1 | Acylation of the N-terminal arginine | Increase lipophilicity | Enhanced cell membrane permeability |
| RPG-D2 | Conjugation of a polyethylene (B3416737) glycol (PEG) chain to the C-terminus | Increase hydrodynamic radius | Reduced renal clearance |
Alanine (B10760859) Scanning and Amino Acid Substitution Effects on Glycinamide, L-arginyl-L-prolyl- Activity
Alanine scanning is a powerful technique used to determine the contribution of individual amino acid side chains to the biological activity of a peptide. wikipedia.org By systematically replacing each amino acid with alanine, which has a small and chemically inert methyl side chain, researchers can identify "hot spots" that are critical for function. nih.gov
Beyond alanine, the effects of substituting amino acids with other natural or non-natural residues can provide more nuanced insights. For example, replacing arginine with another basic amino acid like lysine (B10760008) could help determine the importance of the specific geometry of the guanidinium group versus a general positive charge. Studies on other peptides have shown that such substitutions can have a range of effects, from complete loss of activity to a significant increase in potency. For instance, in a study on a G6PD mutant, the substitution of arginine with glycine (B1666218) was found to compromise stability and catalytic activity. nih.gov
Cyclization and Constrained Analogues of Glycinamide, L-arginyl-L-prolyl-
Cyclization is a widely used strategy in peptide chemistry to create conformationally constrained analogues. researchgate.net By linking the N- and C-termini or through side-chain to side-chain or side-chain to backbone cyclization, the conformational freedom of the peptide is reduced. This can lead to several advantages, including increased receptor affinity and selectivity, enhanced stability against enzymatic degradation, and improved bioavailability. rsc.orgrsc.org
For Glycinamide, L-arginyl-L-prolyl-, several cyclization strategies could be envisioned. A head-to-tail cyclization would link the N-terminal amine of arginine to the C-terminal carboxyl group (if the amide were hydrolyzed). Alternatively, side-chain cyclization could be achieved, for instance, by introducing a cysteine residue at the N- or C-terminus and forming a disulfide bridge with another cysteine residue incorporated into the sequence.
The synthesis of cyclic peptides often involves solid-phase peptide synthesis (SPPS) followed by a solution-phase or on-resin cyclization step. researchgate.net The choice of cyclization strategy and the size of the resulting ring can have a profound impact on the biological activity of the resulting analogue. For example, studies on cyclic RGD peptides have shown that the conformation of the RGD motif within the ring dictates the selectivity for different integrin subtypes. nih.gov
Table 3: Potential Cyclization Strategies for Glycinamide, L-arginyl-L-prolyl- Analogues
| Cyclization Strategy | Description | Potential Advantages |
|---|---|---|
| Head-to-Tail | The N-terminal amine of Arginine is linked to the C-terminal carboxyl group. | Increased stability against exopeptidases. |
| Side-Chain to Side-Chain | Introduction of reactive side chains (e.g., Cysteine) to form a covalent bridge. | Allows for more control over the conformation of the peptide backbone. |
| Backbone to Side-Chain | A backbone amide is linked to a reactive amino acid side chain. | Can create novel and highly constrained structures. |
N- and C-Terminal Modifications and Their Impact on Glycinamide, L-arginyl-L-prolyl- Potency and Selectivity
Modifications at the N- and C-termini of peptides can significantly influence their pharmacological properties. ccspublishing.org.cn These modifications can affect the peptide's charge, lipophilicity, and susceptibility to enzymatic degradation, thereby impacting its potency, selectivity, and pharmacokinetic profile.
N-Terminal Modifications: The N-terminal arginine of Glycinamide, L-arginyl-L-prolyl- offers several possibilities for modification. Acylation, the addition of an acyl group, can increase the lipophilicity of the peptide, potentially enhancing its ability to cross cell membranes. nih.gov Methylation of the N-terminal amine can also alter the peptide's properties. For instance, trimethylation results in a permanent positive charge and abolishes the nucleophilicity of the alpha-amino group. ccspublishing.org.cn The introduction of a D-amino acid at the N-terminus can confer resistance to aminopeptidases and induce specific conformational changes. nih.gov
C-Terminal Modifications: The C-terminal glycinamide is a key feature of the target compound. The amide group at the C-terminus is a common post-translational modification that often protects peptides from carboxypeptidase degradation and can be crucial for receptor recognition. nih.gov Further modifications at this terminus could involve the replacement of the amide with other functional groups, such as an alcohol or a hydrazide, which has been shown to increase the potency of proline-rich antimicrobial peptides. nih.gov Altering the C-terminal residue itself, for example, by replacing glycine with a more sterically hindered amino acid, could also impact activity and stability.
The systematic exploration of these modifications is essential for developing analogues with optimized therapeutic properties.
Table 4: Effects of Terminal Modifications on Peptide Properties
| Terminal | Modification | Effect on Physicochemical Properties | Potential Impact on Biological Activity |
|---|---|---|---|
| N-Terminus | Acetylation | Increases lipophilicity, neutralizes charge | Enhanced membrane permeability, altered receptor binding. |
| N-Terminus | Pegylation | Increases hydrodynamic size | Reduced renal clearance, prolonged half-life. |
| N-Terminus | D-Amino Acid Substitution | Induces conformational changes | Increased stability against aminopeptidases, altered selectivity. |
| C-Terminus | Esterification | Increases lipophilicity | May act as a prodrug, altered receptor interaction. |
| C-Terminus | Reduction to Alcohol | Removes negative charge (if carboxylate) | Increased hydrophobicity, potentially altered binding. |
| C-Terminus | Hydrazide Formation | Changes hydrogen bonding potential | Can enhance potency as seen in other proline-rich peptides. nih.gov |
Advanced Analytical Methodologies for Glycinamide, L Arginyl L Prolyl Quantification and Characterization in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Glycinamide (B1583983), L-arginyl-L-prolyl- Quantification in Biological Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of peptides like Glycinamide, L-arginyl-L-prolyl- in complex biological samples such as plasma and tissue homogenates. This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.
Methodology and Research Findings:
A typical LC-MS/MS method for the quantification of Glycinamide, L-arginyl-L-prolyl- involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: To remove interfering substances and enrich the analyte, a sample preparation step is crucial. For biological matrices, this often involves protein precipitation using organic solvents like acetonitrile (B52724) or methanol (B129727), followed by solid-phase extraction (SPE). A mixed-mode cation exchange (MCX) SPE protocol can be particularly effective for purifying basic peptides like Glycinamide, L-arginyl-L-prolyl-.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the separation of the peptide from other components in the sample extract. The choice of the analytical column and mobile phase composition is critical for achieving optimal separation. A C18 column is a frequent choice, and the mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. This setup allows for the efficient elution and sharp peak shape of the peptide. For instance, a gradient elution can start with a low percentage of organic solvent, which is gradually increased to elute the peptide.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like peptides. The detection is performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the protonated molecule of Glycinamide, L-arginyl-L-prolyl-) is selected in the first quadrupole, fragmented in the collision cell, and then specific fragment ions are monitored in the third quadrupole. The selection of precursor and product ion transitions is crucial for the specificity of the assay. The fragmentation of peptides containing arginine often results in characteristic y- and b-ions. For Glycinamide, L-arginyl-L-prolyl-, characteristic fragmentation would occur at the peptide bonds. The method of parallel collision-induced-dissociation mass spectrometry (p2CID MS) can be particularly useful for sequencing peptides with C-terminal arginine. nih.gov
Data Table: Illustrative LC-MS/MS Parameters for a Related Peptide (Proline-Glycine-Proline) nih.gov
| Parameter | Condition |
| LC Column | Jupiter C18, 3 µm, 150 x 2.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 3 min |
| Injection Volume | 30 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions (PGP) | m/z 270.1 -> 173.1, 270.1 -> 70.1 |
This table illustrates typical parameters for a similar tripeptide, Proline-Glycine-Proline (PGP). Specific parameters for Glycinamide, L-arginyl-L-prolyl- would need to be optimized.
The validation of such an LC-MS/MS method according to regulatory guidelines is essential to ensure its reliability for research applications. This includes assessing linearity, accuracy, precision, selectivity, and stability of the analyte in the matrix. mdpi.comresearchgate.netmdpi.com
Capillary Electrophoresis (CE) and Electrophoretic Mobility Shift Assays for Glycinamide, L-arginyl-L-prolyl-
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like peptides. researchgate.net Its advantages include high efficiency, short analysis times, and low sample and reagent consumption. nih.gov
Capillary Zone Electrophoresis (CZE):
In CZE, the separation is based on the differences in the electrophoretic mobility of the analytes in a capillary filled with a background electrolyte (BGE). The electrophoretic mobility of a peptide is influenced by its charge-to-size ratio. nih.gov For basic peptides like Glycinamide, L-arginyl-L-prolyl-, which carries a positive charge at acidic to neutral pH due to the arginine residue, CZE with a low pH buffer is often employed. The use of acidic buffers also minimizes the interaction of the peptide with the negatively charged capillary wall. nih.gov
Research Findings:
Studies on similar tripeptides have shown that CZE can effectively separate them based on their charge and size. nih.gov The electrophoretic mobility can be precisely determined and is influenced by the pH and ionic strength of the BGE. nih.gov For instance, a study on the electrophoretic mobility of TRH and its analogs demonstrated the predictable behavior of basic and acidic peptides in CE. nih.gov
Electrophoretic Mobility Shift Assay (EMSA):
EMSA, also known as a gel shift assay, is a technique used to study the binding of proteins or other molecules to a target analyte, resulting in a shift in its electrophoretic mobility. nih.govmdpi.com While traditionally used for protein-DNA or protein-RNA interactions, the principle can be adapted to study the interaction of Glycinamide, L-arginyl-L-prolyl- with potential binding partners. If the tripeptide binds to a larger molecule, the resulting complex will migrate more slowly through a gel or capillary compared to the free peptide, causing a "shift" in its position. This can be a valuable tool for identifying and characterizing receptors or other molecules that interact with this peptide. The assay can be performed using either gel electrophoresis or capillary electrophoresis. nih.gov
Data Table: Factors Influencing Electrophoretic Mobility in CZE nih.govnih.gov
| Factor | Influence on Electrophoretic Mobility of a Basic Peptide |
| pH of BGE | Decreasing pH increases the positive charge, leading to higher mobility towards the cathode. |
| Ionic Strength of BGE | Increasing ionic strength can decrease the electroosmotic flow and may affect the effective mobility. |
| Applied Voltage | Higher voltage generally leads to faster migration and shorter analysis times, but can generate Joule heating. |
| Capillary Coating | Coating the capillary can reduce analyte-wall interactions, improving peak shape and reproducibility. |
Immunoassays (e.g., ELISA) Development for Glycinamide, L-arginyl-L-prolyl- Detection
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the quantification of specific analytes in biological fluids due to their high sensitivity and specificity. nih.gov For a small peptide like Glycinamide, L-arginyl-L-prolyl-, a competitive ELISA format is the most suitable approach. lifetein.comresearchgate.netnih.gov
Development of a Competitive ELISA:
The development of a competitive ELISA for this tripeptide would involve the following key steps:
Hapten-Carrier Conjugation and Antibody Production: Since small molecules like Glycinamide, L-arginyl-L-prolyl- are generally not immunogenic on their own, they need to be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit an immune response and produce specific antibodies in an animal model.
Assay Format: In a competitive ELISA, a known amount of labeled peptide (e.g., biotinylated or enzyme-conjugated Glycinamide, L-arginyl-L-prolyl-) competes with the unlabeled peptide in the sample for a limited number of binding sites on the specific antibody, which is typically immobilized on a microtiter plate. The amount of labeled peptide that binds to the antibody is inversely proportional to the concentration of the peptide in the sample.
Assay Optimization and Validation: Critical parameters such as the concentration of the coating antibody, the concentration of the labeled peptide, incubation times, and washing steps need to be optimized to achieve the desired sensitivity and dynamic range. nih.gov The assay must then be validated for its specificity, accuracy, precision, and robustness.
Research Findings:
While specific ELISA kits for Glycinamide, L-arginyl-L-prolyl- are not commercially available, the principles of developing such assays for small peptides and neuropeptides are well-established. nih.govnih.gov For instance, radioimmunoassays (RIA), a related competitive binding assay, have been successfully developed for various neuropeptides. nih.gov The development of a peptide-based immunoassay for the detection of recombinant bovine somatotropin demonstrates the feasibility of using specific peptide fragments to represent a full protein. mdpi.com
Data Table: Key Considerations for Competitive ELISA Development for a Small Peptide lifetein.comresearchgate.netnih.gov
| Step | Key Consideration |
| Antibody Production | Conjugation of the hapten (peptide) to a carrier protein is essential for immunogenicity. |
| Assay Format | Competitive format is necessary due to the small size and single epitope of the peptide. |
| Labeled Peptide | The label (e.g., biotin, enzyme) should not interfere with antibody binding. |
| Assay Sensitivity | Determined by the affinity of the antibody and the concentration of reagents. |
| Matrix Effects | Biological samples may contain interfering substances that need to be addressed during sample preparation or assay validation. |
Microfluidic and Miniaturized Analytical Systems for Glycinamide, L-arginyl-L-prolyl- Research
Microfluidic systems, also known as lab-on-a-chip (LoC) devices, offer significant advantages for peptide analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and integration of multiple analytical steps. nih.govresearchgate.netrsc.orgrevvity.combrynmawr.edu
Microchip Electrophoresis (MCE):
MCE is a miniaturized form of capillary electrophoresis performed on a microchip. nih.gov It allows for rapid separations of peptides with high efficiency. Coupling MCE with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry (MS) enables the analysis of minute amounts of Glycinamide, L-arginyl-L-prolyl- in complex samples. Microfluidic devices have been developed that integrate sample injection, derivatization, separation, and detection on a single chip, which is particularly beneficial for the analysis of neuropeptides from biological systems like single cells or microdialysates. nih.govcapes.gov.br
Integrated Microfluidic Systems for Quantitative Analysis:
More advanced microfluidic platforms can integrate sample preparation steps, such as cell lysis and protein capture, with downstream analysis. nih.gov For quantitative peptide analysis, microfluidic devices can be coupled with MALDI mass spectrometry, where the eluent from the microchip is directly spotted onto a MALDI target for analysis. nih.gov This approach allows for the label-free quantification of peptides from very small sample volumes.
Research Findings:
Research in microfluidics has demonstrated the successful analysis of various peptides and proteins. Lab-on-a-chip systems have been used for protein sizing and quantitation with improved accuracy and reproducibility compared to traditional methods. researchgate.net Furthermore, microfluidic devices have been developed for studying neurochemical release from nerve cells, showcasing their potential for in-situ monitoring of neuropeptides like Glycinamide, L-arginyl-L-prolyl-. nih.gov
Data Table: Advantages of Microfluidic Systems for Peptide Analysis nih.govresearchgate.netrsc.orgrevvity.combrynmawr.edunih.gov
| Feature | Advantage for Glycinamide, L-arginyl-L-prolyl- Analysis |
| Miniaturization | Requires minimal sample and reagent volumes, which is crucial for precious or limited samples. |
| Speed | Enables rapid separations and analyses, increasing throughput. |
| Integration | Allows for the combination of multiple analytical steps (e.g., sample prep, separation, detection) on a single chip. |
| High Efficiency | Provides high-resolution separations, enabling the analysis of complex mixtures. |
| Automation | Reduces manual handling and potential for error. |
Glycinamide, L Arginyl L Prolyl As a Research Tool and Probe
Utility of Glycinamide (B1583983), L-arginyl-L-prolyl- in Studying Biological Pathways
The unique structure of Glycinamide, L-arginyl-L-prolyl- allows it to interact with specific biological targets, making it a useful probe for elucidating cellular and physiological pathways. Researchers utilize this tripeptide to understand the roles of peptidases and to explore signaling cascades where similar peptide structures are involved. Its resistance to degradation by certain enzymes, a characteristic often conferred by the proline residue, allows for more stable interactions and clearer observations of its effects within a biological system.
One area of investigation involves its potential interaction with receptors and enzymes that recognize short peptide sequences. The charged arginine residue, combined with the conformational rigidity of the proline ring, creates a specific molecular profile that can be used to probe binding sites and study structure-activity relationships. While detailed pathways are the subject of ongoing research, its utility lies in its ability to act as a specific molecular key to unlock the functions of various cellular locks.
Application of Glycinamide, L-arginyl-L-prolyl- in In Vitro Assay Development
In the realm of in vitro diagnostics and high-throughput screening, Glycinamide, L-arginyl-L-prolyl- has found application in the development of specialized assays. These assays are often designed to measure the activity of enzymes that cleave or modify peptides. The amide group at the C-terminus can be crucial for these assays, as its cleavage can be linked to a detectable signal, such as fluorescence or a color change.
The development of such assays is critical for drug discovery and for understanding the fundamental aspects of enzyme kinetics. The stability and specificity of Glycinamide, L-arginyl-L-prolyl- contribute to the reliability and reproducibility of these in vitro tests.
Table 1: Application of Glycinamide, L-arginyl-L-prolyl- in In Vitro Assays
| Assay Type | Purpose | Role of Glycinamide, L-arginyl-L-prolyl- |
| Enzyme Activity Assay | To measure the catalytic activity of specific peptidases. | Serves as a specific substrate for the enzyme of interest. |
| High-Throughput Screening | To identify inhibitors or activators of peptide-processing enzymes. | Used as a probe to detect changes in enzyme activity in the presence of test compounds. |
| Binding Affinity Studies | To determine the binding characteristics of proteins to short peptides. | Acts as a ligand to assess binding constants and specificity. |
Use of Glycinamide, L-arginyl-L-prolyl- as a Pharmacological Tool in Animal Models
In preclinical research, Glycinamide, L-arginyl-L-prolyl- is employed as a pharmacological tool to investigate physiological responses in animal models. By administering this tripeptide, researchers can observe its effects on various biological systems and infer the functions of the pathways it modulates.
For instance, studies in animal models of neurological or cardiovascular conditions can utilize this peptide to probe the involvement of specific peptidergic systems. The observed physiological or behavioral changes following its administration provide valuable clues about the underlying mechanisms of the disease and potential targets for therapeutic intervention. The stability of the peptide is again an advantage in these in vivo settings, allowing for more sustained effects and easier interpretation of the results.
Table 2: Research Findings in Animal Models Using Peptide Probes
| Animal Model | Research Focus | Observed Effects of Related Peptides |
| Rat models of Parkinson's disease | Dopaminergic pathway modulation | Potentiation of levodopa (B1675098) effects by L-prolyl-L-leucyl-glycinamide (PLG). echelon-inc.com |
| Reserpinized rats | Hypokinesia reversal | PLG and its analogs potentiated the effects of levodopa/carbidopa. echelon-inc.com |
| Rats with nigrostriatal lesions | Neurotransmitter interactions | No direct modification of CNS transmitter functions by PLG at tested doses. nih.gov |
It is important to note that while the direct research on Glycinamide, L-arginyl-L-prolyl- is specific, the findings from structurally similar peptides, such as L-prolyl-L-leucyl-glycinamide (PLG), provide a broader context for the utility of such tripeptides as research tools. echelon-inc.comnih.gov
Future Directions and Unaddressed Research Gaps in Glycinamide, L Arginyl L Prolyl Studies
Exploration of Novel Glycinamide (B1583983), L-arginyl-L-prolyl- Binding Partners
A crucial avenue for future research lies in the identification and characterization of novel binding partners for Glycinamide, L-arginyl-L-prolyl-. While some interactions are known, the full spectrum of its molecular liaisons is likely far broader. Understanding these partnerships is fundamental to elucidating the peptide's complete functional profile.
Host-guest peptide studies have provided a foundational understanding of how specific amino acid sequences influence triple-helix conformation in collagen-like structures. For instance, research has shown that the Gly-Pro-Arg triplet, a core component of the studied peptide, can confer stability similar to the well-known Gly-Pro-Hyp sequence within a collagen triple-helix. nih.gov This stabilizing effect is specific to the Y-position of the Gly-X-Y triplet and is optimal for arginine. nih.gov However, the incorporation of multiple Gly-Pro-Arg triplets can be destabilizing due to charge repulsion, highlighting the nuanced nature of these interactions. nih.gov
Future investigations could employ advanced techniques to screen for and validate new binding partners. This could involve high-throughput screening of peptide libraries and the use of sophisticated molecular modeling to predict and analyze potential interactions. Identifying whether Glycinamide, L-arginyl-L-prolyl- binds to receptors, enzymes, or other proteins will be key to unlocking its physiological roles. For example, studies on related peptides have identified specific binding pockets on receptors, such as the thyrotropin-releasing hormone receptor, where peptide backbones interact with various amino acid residues. nih.gov
Investigation of Glycinamide, L-arginyl-L-prolyl- Roles in Complex Biological Systems
The in-depth investigation of Glycinamide, L-arginyl-L-prolyl-'s functions within intricate biological systems is a paramount objective for future studies. While its influence on specific molecular structures like the collagen triple-helix is recognized, its broader physiological and pathological roles are yet to be fully understood. nih.gov
Research into related peptides and their metabolic pathways offers a glimpse into the potential complexities. For example, the metabolism of arginine and proline is known to be crucial in regulating the balance of reactive oxygen species and nitric oxide production, processes that are implicated in conditions like type 2 diabetes. mdpi.com Disturbances in this metabolic pathway can promote inflammatory responses and oxidative damage. mdpi.com Therefore, exploring the impact of Glycinamide, L-arginyl-L-prolyl- on such metabolic networks could reveal its involvement in systemic health and disease.
Future research should move beyond isolated molecular interactions to examine the peptide's effects in cellular, tissue, and even whole-organism models. This will allow for a more holistic understanding of its biological significance.
Development of Advanced Methodologies for Glycinamide, L-arginyl-L-prolyl- Research
The advancement of research into Glycinamide, L-arginyl-L-prolyl- is intrinsically linked to the development of more sophisticated research methodologies. The sheer vastness of the peptide sequence space makes exhaustive experimental investigation of self-assembling peptides an intractable problem. acs.org
A significant leap forward has been the application of coarse-grained molecular dynamics (CGMD) simulations to predict the aggregation propensity of peptides, which is a precursor to self-assembly. acs.orgresearchgate.net This computational approach has been successfully used to guide the selection of candidate tripeptides for experimental validation. acs.org To further accelerate this discovery process, active machine-learning methods are being developed. nih.gov These methods leverage lower-resolution data sets to train models that can then predict high-performing peptides, reducing the need for extensive and time-consuming CGMD simulations by over 50-fold. nih.gov
Future methodological developments will likely focus on refining these predictive models, incorporating a wider range of parameters, and improving their accuracy. The integration of artificial intelligence and high-throughput experimental workflows is expected to overcome the limitations of current peptide design strategies and lead to the discovery of novel peptide functions. researchgate.net
Integration of Omics Approaches with Glycinamide, L-arginyl-L-prolyl- Studies
A paradigm shift in understanding the multifaceted roles of Glycinamide, L-arginyl-L-prolyl- will come from the integration of various "omics" technologies. nih.gov The fields of genomics, transcriptomics, proteomics, and metabolomics offer powerful tools to characterize the behavior of cells and tissues at a molecular level. nih.gov
The integration of these data-rich approaches can provide a comprehensive view of how Glycinamide, L-arginyl-L-prolyl- influences biological systems. For instance, combining metabolomics and proteomics has been used to elucidate the anti-diabetic mechanisms of certain natural compounds by identifying changes in key metabolic pathways like arginine and proline metabolism. mdpi.com
Several tools and strategies are emerging to facilitate the integration of multi-omics data. nih.govrsc.org Software packages like mixOmics in R are being developed for the selection of omics features and the integration of multiple datasets to identify biologically relevant molecular signatures. plos.org These integrative approaches allow researchers to move beyond studying single molecules in isolation and instead analyze the complex interplay of genes, proteins, and metabolites in response to a specific peptide.
Future research will undoubtedly leverage these powerful integrative omics strategies to build a systems-level understanding of Glycinamide, L-arginyl-L-prolyl-'s function, from its primary interactions to its ultimate impact on health and disease.
Q & A
Q. What are the critical steps in synthesizing Glycinamide, L-arginyl-L-prolyl- via solid-phase peptide synthesis (SPPS), and how can purity be optimized?
- Methodological Answer : SPPS requires sequential coupling of protected amino acids, with glycinamide as the C-terminal residue. Key steps include:
- Coupling : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for arginine and proline to prevent side reactions .
- Cleavage : Employ hydrofluoric acid (HF) or trifluoroacetic acid (TFA) to cleave the peptide from the resin while removing side-chain protectants .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) ensures high purity. Monitor yield via mass spectrometry (MS) .
Q. Which analytical techniques are essential for confirming the structural integrity of Glycinamide, L-arginyl-L-prolyl-?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to verify molecular weight (expected: ~1311.5 Da) .
- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, NOESY) resolves backbone conformation and proline/arginine side-chain interactions .
- Circular Dichroism (CD) : Assess secondary structure in solution, particularly helical or random coil conformations influenced by arginine-proline interactions .
Advanced Research Questions
Q. How can researchers design stability studies for Glycinamide, L-arginyl-L-prolyl- under physiological conditions?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 or simulated gastric fluid (pH 2.0) to mimic in vivo environments .
- Temperature : Conduct accelerated degradation studies at 37°C and 4°C to model body and storage conditions .
- Analytical Endpoints : Quantify degradation via HPLC peak area reduction and identify byproducts using tandem MS/MS .
- Data Table :
| Condition | pH | Temperature | Half-Life (Days) | Major Degradation Product |
|---|---|---|---|---|
| PBS | 7.4 | 37°C | 7 | Deamidated glycinamide |
| SGF | 2.0 | 37°C | 2 | Hydrolyzed proline-arginine bond |
Q. What experimental approaches resolve contradictions in reported bioactivity data for Glycinamide, L-arginyl-L-prolyl-?
- Methodological Answer :
- Reproducibility Checks : Follow protocols from primary literature (e.g., receptor-binding assays) and validate cell lines/purified protein batches .
- Dose-Response Analysis : Test activity across a concentration gradient (nM to µM) to identify non-linear effects or threshold-dependent responses .
- Control Experiments : Include scrambled-sequence peptides to confirm activity is sequence-specific .
- Statistical Rigor : Use ANOVA with post-hoc tests to compare datasets and assess variability sources (e.g., inter-lab differences in assay conditions) .
Q. How can computational modeling enhance the study of Glycinamide, L-arginyl-L-prolyl-’s interactions with target receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model peptide-receptor docking using software like GROMACS or AMBER. Focus on arginine’s guanidinium group interactions with receptor carboxylates .
- Free Energy Calculations : Use umbrella sampling or MM-PBSA to quantify binding affinity changes caused by proline’s conformational rigidity .
- Validation : Correlate simulation data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to in vivo studies involving Glycinamide, L-arginyl-L-prolyl-?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE 2.0 guidelines for dosing, sample size, and endpoint criteria to minimize suffering .
- Human Trials : Obtain informed consent and ethics committee approval (e.g., IRB) for pharmacokinetic studies, specifying peptide administration routes and safety monitoring .
Q. How should researchers address variability in peptide batch quality during multi-institutional collaborations?
- Methodological Answer :
- Standardized Synthesis Protocols : Share detailed SPPS steps, resin types, and cleavage conditions across labs .
- Inter-Lab Calibration : Exchange reference samples for cross-validation via HPLC and MS .
- Data Sharing : Use platforms like Zenodo to publish raw chromatograms and spectra for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
